molecular formula C10H10FN3 B13223870 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)aniline

2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No.: B13223870
M. Wt: 191.20 g/mol
InChI Key: OLUAKMJHBJUZLI-UHFFFAOYSA-N
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Description

2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)aniline is a chemical compound that features a fluorine atom, a methyl group, and a pyrazole ring attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)aniline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling with Aniline: The final step involves coupling the fluorinated pyrazole with an aniline derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The pyrazole ring provides a stable scaffold for binding to active sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine
  • 4-(1-methyl-1H-pyrazol-4-yl)aniline
  • 2-fluoro-4-(1H-pyrazol-4-yl)aniline

Uniqueness

2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)aniline is unique due to the presence of both a fluorine atom and a methyl group on the pyrazole ring. This combination enhances its chemical stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

2-fluoro-4-(1-methylpyrazol-4-yl)aniline

InChI

InChI=1S/C10H10FN3/c1-14-6-8(5-13-14)7-2-3-10(12)9(11)4-7/h2-6H,12H2,1H3

InChI Key

OLUAKMJHBJUZLI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)N)F

Origin of Product

United States

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